Iron(III) p-toluenesulfonate hexahydrate

Beschreibung

Historical Context and Evolution of its Academic Research

The academic and industrial interest in iron-based catalysts has grown substantially over the past few decades, driven by the need for more economical, abundant, and environmentally benign alternatives to noble metal catalysts like palladium and rhodium. mdpi.commdpi.com Iron is the most abundant transition metal in the Earth's crust, making its compounds a cost-effective and low-toxicity option for catalysis. mdpi.com

The evolution of Iron(III) p-toluenesulfonate research can be traced to its application as an efficient oxidizing agent. A significant milestone was its use in the polymerization of conductive compounds like 3,4-ethylenedioxythiophene (B145204) (EDOT), an invention developed by Bayer A.G. in the 1990s. google.com This application was crucial for producing high-conductivity organic materials. google.com Over time, research expanded to explore its role as a versatile Lewis acid catalyst. A notable example from 2007 demonstrated its effectiveness in catalyzing the synthesis of homoallyl ethers from acetals and aldehydes under mild conditions, highlighting its utility as a relatively non-corrosive and inexpensive catalyst for carbon-carbon bond formation. researchgate.netdntb.gov.uaiwu.edu This marked a shift towards investigating its broader catalytic potential in complex organic synthesis.

Significance in Contemporary Chemical Synthesis and Materials Science Research

In modern research, Iron(III) p-toluenesulfonate hexahydrate is a key compound with a dual role as both a catalyst and an oxidant, contributing to significant advancements in organic synthesis and materials science. chemimpex.com

As a Lewis acid catalyst, it facilitates numerous organic reactions, such as Friedel-Crafts acylations and alkylations, enhancing reaction rates and selectivity. chemimpex.com Its high solubility in organic solvents and stability make it a valuable tool for synthesizing complex molecules. chemimpex.com Research has shown it to be an effective catalyst for the allylation of acetals using allyltrimethylsilane (B147118) to produce homoallyl ethers in moderate to good yields. researchgate.netiwu.edu

In materials science, its primary role is as an oxidant for the synthesis of conducting polymers. sigmaaldrich.combeili.com It is widely used for the vapor phase polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT), a polymer extensively used for high electrical conductivity polymer coatings and in the production of solid-state capacitors. sigmaaldrich.combeili.com The compound acts as a dopant, introducing charge carriers into the polymer matrix to enhance its electrical conductivity. lookchem.com It also serves as a precursor for advanced materials, including the synthesis of iron, nitrogen, and sulfur-functionalized carbon electrocatalysts for oxygen reduction reactions. sigmaaldrich.comsigmaaldrich.com

Table 1: Selected Applications in Chemical Synthesis and Materials Science

| Field | Application | Role of this compound | Resulting Product/Material |

|---|---|---|---|

| Organic Synthesis | Allylation of acetals and aldehydes | Lewis Acid Catalyst | Homoallyl ethers researchgate.netiwu.edu |

| Organic Synthesis | Synthesis of iron(III) complexes | Reactant | Iron(III) complex of pyridoxal-4-methylthiosemicarbazone sigmaaldrich.comsigmaaldrich.com |

| Materials Science | Vapor Phase Polymerization | Oxidant / Dopant | Poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms sigmaaldrich.comlookchem.com |

| Materials Science | Synthesis of Conductive Polymers | Oxidant | Poly(thiophene phenylenes) (PThP) sigmaaldrich.comsigmaaldrich.com |

| Materials Science | Electrocatalyst Synthesis | Precursor | Fe, N, and S functionalized carbon electrocatalyst sigmaaldrich.comsigmaaldrich.com |

| Materials Science | Functionalization of Biopolymers | Oxidizing Agent | Conductive porous composites from starch templates nih.gov |

Scope and Objectives of Current Scholarly Investigations on this compound

Current scholarly investigations are focused on expanding the applications of this compound, with a strong emphasis on developing sustainable processes and novel functional materials. The overarching objectives include enhancing catalytic efficiency, creating advanced materials with tailored properties, and contributing to green chemistry initiatives. chemimpex.com

A significant area of research involves the development of novel composite materials. For instance, a 2023 study explored its use in preparing a conductive porous composite using a biomass waste-based starch template. nih.gov By polymerizing EDOT on a starch scaffold with the iron compound as an oxidant, researchers created value-added conductive biopolymers, demonstrating a novel use for agricultural waste in line with circular economy principles. nih.gov

Another key objective is its use in environmental remediation. Research is being conducted on its application in wastewater treatment to aid in the removal of pollutants. chemimpex.com Furthermore, investigations are underway to utilize it in the development of advanced materials such as magnetic nanoparticles, which have potential applications in technology and medicine. chemimpex.com The ability of Iron(III) p-toluenesulfonate to act as a precursor in preparing various iron-based catalysts underscores its importance in research aimed at reducing environmental impact. chemimpex.com

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

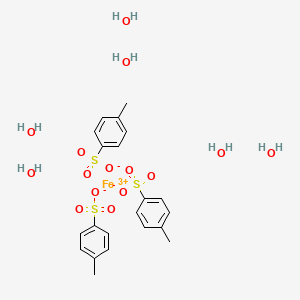

| This compound | (CH₃C₆H₄SO₃)₃Fe · 6H₂O |

| 3,4-ethylenedioxythiophene | C₆H₆O₂S |

| Poly(3,4-ethylenedioxythiophene) | (C₆H₄O₂S)n |

| Allyltrimethylsilane | C₆H₁₄Si |

| p-toluenesulfonic acid | CH₃C₆H₄SO₃H |

| Palladium | Pd |

| Rhodium | Rh |

| Pyridoxal-4-methylthiosemicarbazone | C₁₀H₁₂N₄O₂S |

Eigenschaften

IUPAC Name |

iron(3+);4-methylbenzenesulfonate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACZRMXNSYHQMG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33FeO15S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-41-3 | |

| Record name | Iron(III) p-toluenesulfonate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Iron Iii P Toluenesulfonate Hexahydrate

Established Laboratory Synthesis Routes

Traditional laboratory methods for the synthesis of Iron(III) p-toluenesulfonate hexahydrate typically involve the reaction of a ferric salt with p-toluenesulfonic acid. These routes are well-documented and provide reliable means of obtaining the desired product.

Preparation from Ferric Salt Precursors and p-Toluenesulfonic Acid

A common and straightforward method for synthesizing Iron(III) p-toluenesulfonate involves the direct reaction of a ferric chloride (FeCl₃) precursor with p-toluenesulfonic acid monohydrate (HOTs·H₂O). illinois.edu In a typical procedure, a mixture of ferric chloride and p-toluenesulfonic acid monohydrate is heated under vacuum. illinois.edu This process yields anhydrous Iron(III) p-toluenesulfonate, which can subsequently be hydrated. The reaction proceeds with the evolution of hydrogen chloride gas. illinois.edu

Another established route utilizes ammonium (B1175870) ferric sulfate (B86663) as the initial iron source. google.com In this multi-step process, a sodium hydroxide (B78521) solution is added to an ammonium ferric sulfate solution to precipitate iron hydroxide. google.com The resulting iron hydroxide is then thoroughly washed and partially dried to form a colloid containing a small amount of water. google.com This activated iron hydroxide is subsequently reacted with p-toluenesulfonic acid to generate the Iron(III) p-toluenesulfonate solution, which can then be concentrated and crystallized to obtain the final product. google.com

A third significant precursor is ferric nitrate (B79036). This is often used in methods aiming for a high-purity product, as the nitrate radical can be effectively removed, which will be discussed in subsequent sections. google.com

Optimization of Reaction Conditions for High Purity Iron(III) p-toluenesulfonate

The purity of the final Iron(III) p-toluenesulfonate product is critical for its applications, particularly in the synthesis of conductive polymers where impurities can adversely affect the material's properties. google.com Optimization of reaction conditions is therefore a key aspect of its synthesis.

When starting from ferric chloride, heating the reaction mixture at 160°C under vacuum for one hour has been shown to be effective. illinois.edu The resulting solid can then be purified by washing with a solvent like diethyl ether to remove any unreacted starting materials or byproducts. illinois.edu

For the method involving an iron hydroxide intermediate, the key to high purity lies in the thorough washing of the iron hydroxide precipitate to remove extraneous ions. google.com The reaction between the activated iron hydroxide and p-toluenesulfonic acid is reported to be complete, leading to a product with few foreign ions. google.com Subsequent filtration and controlled crystallization from a viscous solution also contribute to the final purity. google.com The table below summarizes the reaction conditions for this method.

| Step | Reactants | Conditions | Outcome |

| 1 | Ammonium ferric sulfate, Sodium hydroxide | pH 7.0 - 9.0 | Iron hydroxide precipitate |

| 2 | Iron hydroxide precipitate | Washed and air-dried at room temperature | Activated iron hydroxide colloid |

| 3 | Activated iron hydroxide, p-Toluenesulfonic acid | Reaction in solution | Iron(III) p-toluenesulfonate solution |

| 4 | Iron(III) p-toluenesulfonate solution | Concentrated, cooled, and crystallized | Crystalline Iron(III) p-toluenesulfonate |

| 5 | Crystalline product | Crushed and dried at 70°C for 8 hours | Purified Iron(III) p-toluenesulfonate |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of Iron(III) p-toluenesulfonate. These approaches aim to minimize waste, avoid hazardous reagents, and simplify the production process.

Environmentally Benign Synthetic Protocols for Iron(III) p-toluenesulfonate

A notable green synthetic protocol involves the use of ferric nitrate as the iron source in conjunction with a method to cleanly remove the nitrate ions. google.com Traditional methods of removing nitrate can introduce other impurities. google.com This "clean synthesis" approach is advantageous as it has a short process flow and is simple to operate. google.com The primary gaseous byproduct is nitrogen, which is non-toxic and can be safely discharged into the atmosphere, making the process environmentally friendly. google.com The resulting Iron(III) p-toluenesulfonate solution is then subjected to dehydration under reduced pressure and vacuum drying to yield a high-purity product. google.com

The method starting with the precipitation of iron hydroxide from ammonium ferric sulfate can also be considered environmentally benign due to the completeness of the reaction and the low levels of ionic impurities in the final product, reducing the need for extensive purification steps that might use harsh solvents. google.com

Hydrazine (B178648) Hydrate (B1144303) Reduction Methods in Iron(III) p-toluenesulfonate Synthesis

A key innovation in the synthesis of high-purity Iron(III) p-toluenesulfonate from ferric nitrate is the use of hydrazine hydrate as a reducing agent. google.com Under acidic conditions, the nitrate ion is a strong oxidizing agent. Hydrazine hydrate acts as a gentle reducing agent that selectively reduces the nitrate ions to nitrogen gas. google.com In this reaction, the Fe³⁺ ion serves as a catalyst. google.com

The reaction is typically carried out by slowly adding hydrazine hydrate to a mixed solution of ferric nitrate and aqueous p-toluenesulfonic acid at a controlled temperature. google.com The reaction is exothermic and results in the evolution of nitrogen gas. google.com Upon completion of the reaction, a dark garnet-colored transparent liquid of Iron(III) p-toluenesulfonate is obtained. google.com This method is considered a clean synthesis because the reduction of the nitrate radical does not leave behind foreign ion residues, which is crucial for the quality of the high-purity product. google.com

The following table presents various reaction conditions for the hydrazine hydrate reduction method as described in the literature. google.com

| Molar Ratio (Fe(NO₃)₃ : Hydrazine Hydrate) | Temperature (°C) | Reaction Time (hours) | Observations |

| 1 : 2.0 | 40 - 50 | 3 - 4 | Exothermic reaction, nitrogen gas evolution |

| 1 : 2.5 | 50 - 60 | 2 - 3 | Exothermic reaction, nitrogen gas evolution |

| 1 : 3.2 | 80 - 90 | 2 - 3 | Exothermic reaction, rapid nitrogen gas evolution |

Structural Elucidation and Coordination Environment of Iron Iii P Toluenesulfonate Hexahydrate

Advanced Spectroscopic Characterization of Iron(III) p-toluenesulfonate hexahydrate

Spectroscopic techniques provide invaluable insights into the molecular vibrations, electronic transitions, and atomic composition of this compound, collectively painting a detailed picture of its chemical identity.

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Interactions

The vibrational modes of the p-toluenesulfonate anion are well-characterized. researchgate.net In the Fourier-Transform Infrared (FTIR) and Raman spectra of p-toluenesulfonate salts, characteristic bands for the sulfonate group (-SO₃⁻) are observed. chemicalbook.comchemicalbook.com The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the regions of 1030-1050 cm⁻¹ and 1120-1230 cm⁻¹, respectively. researchgate.net Other significant vibrations include those of the aromatic ring and the methyl group.

The presence of coordinated water molecules in the hexahydrate complex introduces additional vibrational modes. The O-H stretching of water ligands in iron(III) aqua complexes is typically observed as a broad band in the 3000-3500 cm⁻¹ region in the FTIR spectrum. sci-hub.sefrontiersin.org The Fe-O stretching vibrations from the coordinated water molecules are expected at lower frequencies, generally below 600 cm⁻¹. rsc.org

The interaction between the Fe(III) ion and the p-toluenesulfonate anion could be either through direct coordination or as a counter-ion. If the sulfonate group coordinates to the iron center, shifts in the S=O stretching frequencies would be expected compared to the free anion.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Coordinated H₂O | O-H Stretch | 3000-3500 (broad) | |

| p-Toluenesulfonate | C-H (Aromatic) Stretch | ~3050 | ~3070 |

| p-Toluenesulfonate | C-H (Methyl) Stretch | ~2925 | ~2925 |

| p-Toluenesulfonate | S=O Asymmetric Stretch | 1120-1230 | 1120-1230 |

| p-Toluenesulfonate | S=O Symmetric Stretch | 1030-1050 | 1030-1050 |

| p-Toluenesulfonate | Aromatic Ring Vibrations | Various bands between 1400-1600 and 600-900 | Various bands between 1400-1600 and 600-900 |

| Fe-OH₂ Bond | Fe-O Stretch | < 600 | < 600 |

Nuclear Magnetic Resonance (NMR) Studies of the p-Toluenesulfonate Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. However, the paramagnetic nature of the high-spin Fe(III) center in this compound presents significant challenges for obtaining high-resolution NMR spectra of the complex itself. The unpaired electrons on the iron ion cause rapid nuclear relaxation and large chemical shift perturbations, leading to extensive peak broadening.

Therefore, the NMR characterization of the p-toluenesulfonate moiety is typically performed on its diamagnetic salts, such as sodium p-toluenesulfonate, to provide a reference for the ligand's structure. spectrabase.com

In the ¹H NMR spectrum of sodium p-toluenesulfonate, the aromatic protons typically appear as two doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com The methyl protons give rise to a singlet at approximately 2.4 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework. For the p-toluenesulfonate anion, the carbon atom attached to the sulfonate group is significantly deshielded, appearing around 145 ppm. The other aromatic carbons resonate in the 125-140 ppm region, while the methyl carbon appears at approximately 21 ppm. chemicalbook.comspectrabase.com

While direct NMR analysis of the iron complex is difficult, the reference spectra of the free ligand are crucial for confirming the integrity of the p-toluenesulfonate moiety during synthesis and in reactions where the iron center is removed.

Interactive Data Table: Typical NMR Chemical Shifts for the p-Toluenesulfonate Anion

| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (ortho to -SO₃⁻) | ~7.8 |

| ¹H | Aromatic (meta to -SO₃⁻) | ~7.2 |

| ¹H | Methyl (-CH₃) | ~2.4 |

| ¹³C | Aromatic (C-SO₃⁻) | ~145 |

| ¹³C | Aromatic (C-CH₃) | ~140 |

| ¹³C | Aromatic (CH) | 125-130 |

| ¹³C | Methyl (-CH₃) | ~21 |

X-ray Photoelectron Spectroscopy (XPS) for Iron Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms present in a sample. For this compound, XPS is particularly useful for confirming the +3 oxidation state of the iron center.

The Fe 2p region of the XPS spectrum is characteristic of the iron's chemical environment. For high-spin Fe(III) compounds, the Fe 2p spectrum is complex, showing spin-orbit splitting into Fe 2p₃/₂ and Fe 2p₁/₂ components, as well as multiplet splitting and satellite peaks. thermofisher.com

The binding energy of the main Fe 2p₃/₂ peak for Fe(III) species is typically found in the range of 710-712 eV. thermofisher.commccrone.com For instance, in Fe₂O₃, the Fe 2p₃/₂ peak is observed at approximately 710.8 eV. thermofisher.com A characteristic feature of many Fe(III) compounds is the presence of a "shake-up" satellite peak at a binding energy about 8 eV higher than the main Fe 2p₃/₂ peak. researchgate.net This satellite feature helps to distinguish Fe(III) from Fe(II), which has its main peak at a lower binding energy (around 709.6 eV for FeO) and a different satellite structure. thermofisher.commccrone.com

Analysis of the O 1s, S 2p, and C 1s regions can further confirm the presence of the p-toluenesulfonate ligand and coordinated water molecules.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Core Level | Species | Expected Binding Energy (eV) | Key Features |

| Fe 2p₃/₂ | Fe(III) | 710-712 | Multiplet splitting, shake-up satellite ~8 eV higher |

| Fe 2p₁/₂ | Fe(III) | ~724-726 | Broader than Fe 2p₃/₂ |

| O 1s | Sulfonate, H₂O | ~531-533 | Can be deconvoluted to show different oxygen environments |

| S 2p | Sulfonate | ~168-170 | Spin-orbit split doublet (S 2p₃/₂, S 2p₁/₂) |

| C 1s | Aromatic, Methyl | ~284-286 | Can show components for C-C, C-H, and C-S |

UV/Vis Absorption and Emission Spectroscopy for Electronic Structure

UV/Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound, the UV/Vis spectrum is governed by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

The high-spin d⁵ configuration of the Fe(III) ion in an octahedral environment (such as in [Fe(H₂O)₆]³⁺) results in spin-forbidden d-d transitions. ias.ac.in These transitions are consequently very weak, with low molar absorptivity values (ε < 1 L mol⁻¹ cm⁻¹). ionicviper.org These weak absorptions are often obscured by more intense bands. The expected, though often unobserved, transitions for octahedral Fe(III) are from the ⁶A₁g ground state to various quartet excited states.

More prominent in the spectrum of high-spin Fe(III) complexes are the intense LMCT bands, which typically occur in the UV or near-UV region. researchgate.netnih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital. For [Fe(H₂O)₆]³⁺, a charge transfer band is observed around 240 nm. researchgate.net The presence of the p-toluenesulfonate ligand, with its aromatic system, may introduce additional charge transfer bands.

Emission spectroscopy (fluorescence and phosphorescence) is not typically observed for high-spin iron(III) complexes due to efficient non-radiative decay pathways from the excited states.

Interactive Data Table: Expected Electronic Transitions for High-Spin Octahedral Fe(III) Complexes

| Transition Type | Description | Expected Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| d-d | ⁶A₁g → ⁴T₁g, ⁴T₂g | Visible region | Very low (< 1) |

| LMCT | O(p) → Fe(d) (from H₂O) | UV region (~240 nm) | High |

| LMCT | Sulfonate/Aromatic π → Fe(d) | UV/near-UV region | High |

Crystallographic Analysis of this compound and Related Complexes

While a single-crystal X-ray diffraction structure of monomeric this compound is not available in the reviewed literature, structural insights can be gained from related iron(III) complexes, particularly those involving oxo-bridged binuclear species, which are a common structural motif for iron(III).

Single Crystal X-ray Diffraction of Oxo-Centered Binuclear Iron(III) Species

In the presence of water and under appropriate pH conditions, iron(III) salts can form μ-oxo-bridged binuclear complexes of the general formula [L₅Fe-O-FeL₅]ⁿ⁺, where L represents various ligands. rsc.orgrsc.org These structures are of significant interest as they are found in the active sites of several metalloproteins. nih.gov

Single-crystal X-ray diffraction studies on various μ-oxo-bridged diiron(III) complexes reveal key structural features. rsc.org The two iron centers are typically five- or six-coordinate, with the coordination sphere completed by other ligands, which could include water, chloride, or organic chelators. rsc.org The Fe-O-Fe bridge can be linear (180°) or bent, with the angle being sensitive to the nature of the other ligands and crystal packing forces. rsc.org

The Fe-O bond lengths in the bridge are typically short, around 1.78-1.82 Å, indicative of significant double bond character. acs.org The iron centers in these dimers are antiferromagnetically coupled through the oxo bridge, a property that can be studied by magnetic susceptibility measurements.

Although a structure for a p-toluenesulfonate-containing oxo-bridged dimer was not found, it is plausible that the p-toluenesulfonate anions could act as counter-ions in the crystal lattice of such a species, [Fe₂(μ-O)(H₂O)₁₀]⁴⁺, or potentially as terminal ligands. The hexahydrate formulation suggests that water molecules are likely to be the primary ligands coordinated to the iron centers.

Interactive Data Table: Typical Structural Parameters for μ-Oxo-Bridged Diiron(III) Complexes

| Parameter | Typical Value |

| Iron Coordination Number | 5 or 6 |

| Fe-O (bridge) Bond Length | 1.78 - 1.82 Å |

| Fe…Fe Distance | 3.4 - 3.6 Å |

| Fe-O-Fe Angle | 135 - 180° |

| Fe-L (terminal) Bond Length | Varies with ligand (e.g., Fe-OH₂ ≈ 2.0-2.1 Å) |

X-ray Diffraction (XRD) for Bulk Material Structure and Morphology

X-ray Diffraction (XRD) is a primary analytical technique for determining the crystalline structure of bulk materials. mdpi.com It provides detailed information on atomic arrangement, crystal system, and lattice parameters, which are essential for understanding a material's properties. mdpi.com For iron-containing compounds, the choice of X-ray source is critical, as copper radiation can lead to high background fluorescence, obscuring the diffraction pattern. researchgate.net Cobalt radiation is often more suitable for achieving high-quality diffractograms for unambiguous phase identification in such materials. researchgate.net

In the context of composites, this compound has been used as an oxidizing agent in the synthesis of conductive polymers, and the resulting materials have been analyzed by XRD. nih.gov For instance, in one study, the XRD patterns of a starch-based composite containing the iron compound showed broad, overlaid peaks that were attributed to amorphous iron compounds within the polymer matrix. nih.gov However, specific, indexed XRD patterns detailing the crystal structure of pure, bulk this compound are not extensively detailed in the available literature.

A comprehensive XRD analysis of the pure compound would yield the data points outlined in the table below, which are fundamental to its solid-state characterization.

Table 1: Potential Crystallographic Data from XRD Analysis

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The symmetry group of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The specific symmetry group describing the arrangement of atoms in the unit cell. | Data not available |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the unit cell that forms the crystal lattice. | Data not available |

| Peak Positions (2θ) | The angles at which constructive interference of X-rays occurs, characteristic of the material's d-spacings. | Data not available |

Mechanistic Investigations in Iron Iii P Toluenesulfonate Hexahydrate Catalysis and Oxidation

Lewis Acidity and Catalytic Activation Pathways of Iron(III) p-toluenesulfonate hexahydrate

This compound, with the chemical formula Fe(OTs)₃·6H₂O, is recognized for its role as a versatile and commercially available catalyst. Its utility stems from its properties as an inexpensive and relatively non-corrosive Lewis acid.

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic rings. These reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.commasterorganicchemistry.combyjus.com The catalyst's primary function is to activate the alkyl or acyl halide, generating a carbocation or a related electrophilic species. mt.commasterorganicchemistry.combyjus.com This electrophile is then attacked by the electron-rich aromatic ring, leading to substitution. mt.commasterorganicchemistry.com

This compound can serve as a catalyst in Friedel-Crafts type reactions due to the Lewis acidic nature of the iron(III) center. While classic Friedel-Crafts catalysts like AlCl₃ are highly effective, they are also corrosive and moisture-sensitive. Iron(III) p-toluenesulfonate presents a milder alternative. In 2005, a systematic study of various Lewis and Brønsted acids in Friedel-Crafts benzylations identified FeCl₃ as a highly effective catalyst, highlighting the potential of iron(III) compounds in this capacity. nih.gov FeCl₃ is noted as a non-toxic, inexpensive, and readily available alternative to other metal catalysts. nih.gov

The general mechanism for a Friedel-Crafts alkylation catalyzed by an iron(III) species involves the following steps:

Formation of the Electrophile: The Lewis acidic iron(III) center coordinates to the halogen of the alkyl halide. This polarization weakens the carbon-halogen bond, facilitating its cleavage to form a carbocation or a carbocation-like complex. mt.com

Electrophilic Attack: The generated carbocation is attacked by the π-electrons of the aromatic ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring. This step regenerates the catalyst. mt.com

| Reactant 1 (Arene) | Reactant 2 (Alkylating/Acylating Agent) | Catalyst | Product | Key Mechanistic Feature |

| Benzene (B151609) | Alkyl Halide | Iron(III) Lewis Acid | Alkylbenzene | Generation of carbocation electrophile by Lewis acid. byjus.com |

| Toluene | Benzyl (B1604629) Alcohol | FeCl₃ | Benzyl Toluene | Activation of benzyl alcohol by the iron(III) catalyst. nih.gov |

| Benzene | Acyl Halide | Iron(III) Lewis Acid | Acylbenzene (Ketone) | Formation of a resonance-stabilized acylium ion. byjus.com |

The direct amination of benzylic C(sp³)–H bonds is a significant transformation in organic synthesis, providing a direct route to valuable benzylic amines. Iron-catalyzed systems have emerged as powerful tools for this purpose. nih.govrsc.org this compound has been investigated as a potential catalyst in this context. nih.gov

In a study on ligand-free iron-catalyzed benzylic C(sp³)–H amination of methylarenes using N-fluorobenzenesulfonimide (NFSI) as the aminating agent, various iron(III) salts, including Fe(OTs)₃·6H₂O, were found to catalyze the reaction. nih.gov Although other iron sources provided higher yields in this specific study, the catalytic activity of iron(III) p-toluenesulfonate demonstrates its capability to facilitate this transformation. nih.gov

A proposed mechanism for Fe(III)-catalyzed amination of methylarenes suggests the involvement of a high-valent iron species. scispace.com The reaction is thought to proceed via a cationic iron(V) pathway. scispace.com The key steps are outlined as:

Catalyst Activation: The iron(III) catalyst interacts with the aminating agent (NFSI) to generate a cationic iron complex, proposed to be an iron(V) species. scispace.com

Hydrogen Atom Abstraction: This highly oxidizing iron complex activates the benzylic C(sp³)–H bond, leading to the formation of a benzylic radical. scispace.comnih.gov

Radical Coupling: The subsequent reaction between the iron(IV) species and an anionic intermediate generates a nitrogen-centered radical, which then couples with the benzylic radical to form the final amination product, regenerating the iron(III) catalyst in the process. scispace.com Experimental studies support the formation of a benzylic radical intermediate in these types of amination reactions. nih.gov

This compound has proven to be an efficient catalyst for the synthesis of homoallyl ethers. iwu.eduiwu.eduresearchgate.net This method is valued for its mild reaction conditions and the use of a relatively non-toxic and non-corrosive catalyst. iwu.eduresearchgate.net

The reaction involves the allylation of acetals using allyltrimethylsilane (B147118). iwu.eduiwu.edu The Lewis acidic Fe(OTs)₃·6H₂O is believed to activate the acetal (B89532). The proposed mechanism involves the coordination of the iron(III) catalyst to one of the oxygen atoms of the acetal. This coordination facilitates the departure of an alkoxy group, generating an oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by the nucleophilic allyltrimethylsilane, leading to the formation of the C-C bond and yielding the homoallyl ether.

Furthermore, a one-pot conversion of aldehydes to homoallyl ethers using alkoxysilanes and allyltrimethylsilane is also effectively catalyzed by this compound. iwu.eduiwu.edu This process likely involves the in situ formation of an acetal from the aldehyde and the alkoxysilane, which then undergoes the catalytic allylation cycle as described above.

| Substrate | Reagent | Product | Yield (%) | Reaction Time (h) |

| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | 1-phenyl-4-pentenyl methyl ether | 95 | 1 |

| p-Anisaldehyde dimethyl acetal | Allyltrimethylsilane | 1-(4-methoxyphenyl)-4-pentenyl methyl ether | 98 | 1.5 |

| Cyclohexanecarboxaldehyde dimethyl acetal | Allyltrimethylsilane | 1-cyclohexyl-4-pentenyl methyl ether | 89 | 2 |

| Benzaldehyde (one-pot) | Trimethyl orthoformate, Allyltrimethylsilane | 1-phenyl-4-pentenyl methyl ether | 91 | 2 |

Data compiled from studies on the allylation of acetals and aldehydes catalyzed by Fe(OTs)₃·6H₂O. iwu.edu

Oxidative Properties and Electron Transfer Mechanisms of this compound

Beyond its Lewis acidity, the iron(III) center in Fe(OTs)₃·6H₂O imparts significant oxidative properties, enabling its use as an oxidant in various chemical processes.

Iron(III) p-toluenesulfonate is widely used as an oxidizing agent and a doping agent in the synthesis of conductive polymers. sigmaaldrich.comgoogle.com A prime example is the oxidative chemical polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce poly(3,4-ethylenedioxythiophene), commonly known as PEDOT. sigmaaldrich.comnih.gov PEDOT is a highly important conductive polymer used in applications such as solid electrolytic capacitors, antistatic coatings, and organic light-emitting diodes (OLEDs). google.com

The polymerization process is an oxidative coupling reaction. The Fe(III) ions act as the oxidant, initiating the polymerization of the EDOT monomer. The mechanism involves the following key electron transfer steps:

Oxidation of the Monomer: An EDOT monomer is oxidized by a Fe(III) ion, which is reduced to Fe(II). This single-electron transfer (SET) process results in the formation of an EDOT radical cation.

Dimerization: Two EDOT radical cations couple to form a dimer.

Propagation: The dimer is further oxidized and couples with other radical cations, leading to the growth of the polymer chain.

Doping: The p-toluenesulfonate anion (tosylate) from the iron salt becomes incorporated into the polymer matrix as a counter-ion (dopant) to balance the positive charge on the oxidized polymer backbone. This doping is crucial for achieving high electrical conductivity. nih.gov

The one-electron oxidizing capability of the Fe(III) ion is fundamental to its role in initiating reactions that proceed through radical intermediates. As seen in the amination and polymerization reactions, the initial step often involves a single-electron transfer from the substrate to the iron(III) center, generating a radical cation and Fe(II).

In the context of benzylic C-H amination, the interaction of the Fe(III) catalyst with the nitrogen source is proposed to form a high-valent iron species that is a potent oxidant. scispace.com This species can abstract a hydrogen atom from the benzylic position, generating a carbon-centered benzylic radical. scispace.comnih.gov The stability of this benzylic radical, due to resonance delocalization into the aromatic ring, makes this pathway favorable. The subsequent steps involve the coupling of this radical with a nitrogen-based radical to form the C-N bond. scispace.com

Computational and mechanistic studies on related iron-catalyzed reactions have provided insight into the behavior of radical intermediates. For instance, in some iron-catalyzed cross-coupling reactions, it has been shown that organic radical intermediates can reversibly form organometallic species with the iron center. nih.gov This reversible association can help protect the free radicals from engaging in undesirable side reactions, thereby enhancing the selectivity of the desired transformation. nih.gov The specific pathways and the lifetime of radical intermediates are highly dependent on the reaction conditions, the nature of the substrate, and the ligand environment of the iron catalyst.

Influence of Hydration and Ligand Environment on this compound Reactivity

The catalytic and oxidative reactivity of this compound is profoundly influenced by its immediate coordination sphere, which includes both the water molecules of hydration and the p-toluenesulfonate (tosylate) anions. These components are not merely passive parts of the crystal structure but are active participants in the chemical environment of the iron(III) center, dictating its behavior in solution and its efficacy as a catalyst.

The designation "hexahydrate" signifies that six water molecules are intimately associated with the iron(III) ion. In the solid state and in solution, these are not simply water of crystallization but are coordinated directly to the metal center, forming the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. This aqua complex is the primary form in which the iron(III) ion exists in aqueous media. The p-toluenesulfonate anions serve as counter-ions to balance the charge.

A critical feature of the [Fe(H₂O)₆]³⁺ complex is its pronounced Brønsted acidity. The high charge density of the Fe³⁺ ion polarizes the O-H bonds of the coordinated water ligands, facilitating the release of a proton (hydrolysis). This equilibrium establishes the presence of hydroxo- and aqua-ligated species and lowers the pH of the solution.

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

This intrinsic acidity is a key driver of the catalyst's reactivity, allowing it to function as an effective catalyst for a variety of acid-catalyzed reactions, such as the deprotection of acetals and the synthesis of homoallyl ethers. nih.gov The coordinated water molecules are dynamic and can be readily exchanged with solvent molecules or substrates, a fundamental step for the substrate to access the catalytic iron center. While the anhydrous form of iron(III) p-toluenesulfonate would present a more concentrated Lewis acid, its preparation is not trivial, as heating hydrated iron salts can lead to the formation of iron oxides. Consequently, for many applications, the hexahydrate is used directly, with the coordinated water playing an active role in the reaction mechanism, potentially as a proton shuttle or by stabilizing transition states.

The ligand environment, defined by the p-toluenesulfonate anion, is equally crucial. P-toluenesulfonic acid is a strong acid, meaning its conjugate base, the tosylate anion, is a very weak base and a poor ligand. This weakly coordinating nature is paramount to the high reactivity of the iron(III) center. Unlike anions such as chloride or acetate, which can form strong coordinate bonds with iron and occupy coordination sites, the tosylate anion has a low affinity for the iron center. This leaves the coordination sites on the iron available to bind with water, solvent, or, most importantly, the substrate. This high availability of open coordination sites enhances the Lewis acidity and catalytic activity of the iron(III) ion.

The choice of the anion has a demonstrable effect on catalytic performance. Research into iron-catalyzed C–H amination reactions has shown that different iron(III) salts provide varying levels of catalytic activity. While this compound can catalyze the reaction, its effectiveness can be compared to other iron salts where the ligand environment is different.

Research Findings on Ligand Environment in Benzylic C–H Amination

In a study investigating ligand-free iron-catalyzed benzylic C–H amination, the performance of several iron(III) salts was compared. The results highlight how the ligand environment impacts the yield of the desired aminated product.

Table 1: Comparison of various iron(III) salts in the catalytic amination of toluene. The results show that the choice of ligand/anion has a notable effect on the reaction yield, with iron(III) oxalate (B1200264) providing the best result under the tested conditions.

The data indicates that while this compound is a competent catalyst, other ligand environments, such as oxalate, can lead to improved yields in this specific transformation. This underscores the principle that the reactivity of the iron center is not an intrinsic property alone but is finely tuned by the complete coordination and ligand sphere, including both the directly bound water molecules and the associated counter-ions.

Applications of Iron Iii P Toluenesulfonate Hexahydrate in Advanced Materials Science

Conductive Polymers and Organic Electronics

The unique properties of Iron(III) p-toluenesulfonate hexahydrate are particularly leveraged in the creation of conductive polymers, which form the basis of various organic electronic applications. This compound plays a dual role, initiating the polymerization of monomers and simultaneously doping the resulting polymer chain to impart electrical conductivity.

Oxidant in Poly(3,4-ethylenedioxythiophene) (PEDOT) Synthesis

This compound is a widely utilized oxidant for the chemical polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer known for its high conductivity, transparency, and stability. sigmaaldrich.comnih.govresearchgate.net The iron(III) ions act as the oxidizing agent, initiating the polymerization process, while the p-toluenesulfonate (tosylate) anion serves as the dopant, balancing the positive charges that form on the polymer backbone. chalmers.seresearchgate.net

Vapor Phase Polymerization (VPP) is a common technique for depositing thin, uniform, and highly conductive PEDOT films, where this compound is a key reagent. sigmaaldrich.comresearchgate.net In a typical VPP process, a substrate is first coated with a solution of the oxidant. researchgate.net Subsequently, the substrate is exposed to the vapor of the EDOT monomer in a vacuum chamber. researchgate.net The monomer vapor diffuses into the oxidant layer, where the polymerization and doping occur, resulting in the formation of a PEDOT:Tosylate (PEDOT:Tos) film. researchgate.netresearchgate.net

The properties of the resulting PEDOT nanofilms can be tailored by controlling various parameters of the VPP process. For instance, the concentration of the this compound solution has been shown to have a linear relationship with the final thickness of the PEDOT film. researchgate.net The choice of solvent for the oxidant solution can also impact the final conductivity of the scaffold. nih.gov

Table 1: Influence of Oxidant Solvent on PEDOT-coated Scaffold Conductivity

| Oxidant Solvent | Estimated Scaffold Conductivity (S/cm) |

|---|---|

| DMF | 1.50 x 10⁻¹ |

| ETH | Lower than DMF |

| THF | Lower than DMF |

This table is based on data from a study on PEDOT-coated PLA fibers where different solvents were used for the Fe(III)Tosylate oxidant. nih.gov

This compound is also extensively used in solution-based methods for the synthesis of PEDOT. nih.govmdpi.com In this approach, the EDOT monomer and the oxidant are mixed in a suitable solvent, leading to in situ polymerization and doping. mdpi.com This method allows for the production of PEDOT dispersions and the functionalization of various materials by coating or embedding them with the conductive polymer.

For example, a starch cryogel can be soaked in an alcoholic solution of this compound, followed by immersion in an EDOT solution to synthesize a conductive composite material. nih.gov The duration of the soaking in the oxidant solution has been found to be a critical factor in the electrical performance of the resulting composite. nih.gov

The doping of PEDOT with the tosylate anion from this compound is a crucial step that determines the polymer's electronic properties. chalmers.sersc.org During the oxidative polymerization, the PEDOT backbone becomes positively charged (p-doped), and the tosylate anions (Tos⁻) are incorporated into the polymer matrix to maintain charge neutrality. researchgate.netscholarly.org These incorporated anions act as counter-ions and facilitate the movement of charge carriers along the polymer chains, thus making the material conductive. researchgate.net

The concentration of this compound as the oxidant has a significant impact on the properties of the resulting PEDOT. nih.govresearchgate.net Studies have shown that increasing the oxidant concentration can lead to an increase in both the particle size and the doping level of the PEDOT-Tosylate. mdpi.com

In one study, as the concentration of the oxidant was increased, the particle size of the synthesized PEDOT-Tosylate expanded from approximately 62.7 nm to 273.7 nm. mdpi.com Concurrently, the doping level, represented by the ratio of tosylate to thiophene (B33073) units, increased from 9.5% to 18.9%. mdpi.com This change in doping level directly affects the material's electrical conductivity and Seebeck coefficient, which are critical for thermoelectric applications. mdpi.com While higher oxidant concentrations increase electrical conductivity, they can compromise the Seebeck coefficient. mdpi.com

Table 2: Effect of Oxidant Concentration on PEDOT-Tosylate Properties

| Oxidant Concentration (wt % in n-butanol) | Average Particle Size (nm) | Doping Level (Tosylate/Thiophene Ratio) | Electrical Conductivity (S/cm) | Seebeck Coefficient (µV/K) |

|---|---|---|---|---|

| 1 | 62.7 (±22.1) | 9.5% | ~10⁻² | ~120 |

| 10 | - | - | ~1 | ~60 |

| 20 | - | - | ~10 | ~40 |

| 40 | - | - | ~100 | ~25 |

| 60 | - | 18.9% | ~200 | ~20 |

| 80 | 273.7 (±27) | - | ~300 | ~18 |

This table synthesizes data from research on the in situ polymerization and doping of PEDOT-Tosylate with varying concentrations of this compound. mdpi.com

Synthesis of Polypyrrole and Other Conjugated Polymers using this compound

Beyond PEDOT, this compound is also employed as an oxidant in the synthesis of other conjugated polymers, such as polypyrrole (PPy). researchgate.net Similar to the synthesis of PEDOT, the iron(III) salt facilitates the oxidative polymerization of the pyrrole (B145914) monomer. The tosylate anion also acts as the dopant for the resulting polypyrrole, imparting electrical conductivity.

Vapor phase polymerization has been used to create polypyrrole films using various iron(III) alkylbenzenesulfonate salts, including iron(III) p-toluenesulfonate. researchgate.net The choice of the dopant anion has been shown to significantly influence the conductivity of the resulting polypyrrole films. For instance, polypyrrole doped with p-toluenesulfonate has been reported to be highly conductive. nih.gov

Integration into Hybrid Conductive Composites (e.g., Starch-based)

A notable application of this compound is in the fabrication of hybrid conductive composites, particularly those utilizing biodegradable and renewable matrices like starch. nih.govnih.gov In a strategic approach to functionalize porous biopolymers, this iron compound is employed as an oxidizing agent for the chemical polymerization of monomers such as 3,4-ethylenedioxythiophene (EDOT) within a starch-based scaffold. nih.govnih.gov

The process typically involves soaking a starch cryogel, a porous and lightweight material derived from starch, in an alcoholic solution containing this compound. nih.gov This step is crucial as the interaction between the iron(III) ions and the biopolymer template is pivotal to the electrical performance of the final composite. nih.gov Following this, the iron-impregnated starch scaffold is immersed in a solution of the EDOT monomer, which then polymerizes in situ to form poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known conductive polymer. nih.govresearchgate.net The result is a dark blue composite material where the conductive polymer is integrated into the porous starch structure. nih.gov

Research has shown that the duration of the soaking time of the starch cryogel in the this compound solution has a direct impact on the electrical properties of the resulting composite. nih.govnih.gov A longer soaking time generally leads to improved electrical performance. nih.govnih.gov This is attributed to a more effective deposition and interaction of the oxidant within the starch matrix, which in turn facilitates a more efficient polymerization of EDOT. nih.gov The impedance data from such studies confirm that the electrical characteristics of the composite can be tuned by varying the soaking duration, which slightly modifies the microstructure of the material. nih.govnih.gov

Table 1: Effect of Soaking Time in this compound on Starch-Based Composite Properties

| Soaking Time (hours) | Observed Change in Composite | Impact on Electrical Performance |

|---|---|---|

| 0.5 | Initial formation of conductive polymer | Baseline conductivity |

| 8 | Increased polymer deposition | Improved conductivity |

| 24 | Enhanced polymer network within the matrix | Further improvement in conductivity |

Nanomaterials and Electrocatalytic Precursors

This compound serves as a key precursor in the synthesis of various nanomaterials, including electrocatalysts and magnetic nanoparticles. Its chemical properties allow for the controlled formation of nanostructures with desired functionalities.

In the quest for efficient and cost-effective catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries, this compound has been identified as a valuable precursor material. sigmaaldrich.comalfachemic.com It is used in the synthesis of carbon electrocatalysts functionalized with iron (Fe), nitrogen (N), and sulfur (S). sigmaaldrich.comalfachemic.com

The compound serves as a source for both iron and sulfur atoms. During the synthesis process, which typically involves high-temperature pyrolysis, the this compound, along with a nitrogen source and a carbon support, decomposes to form a composite material where Fe, N, and S atoms are doped into the carbon matrix. These heteroatoms create active sites within the carbon structure that are highly effective for catalyzing the oxygen reduction reaction. The presence of iron is crucial for the catalytic activity, while the co-doping with nitrogen and sulfur enhances the performance and stability of the electrocatalyst.

This compound is instrumental in the creation of manganese dioxide nanoparticles that are used to modify conducting polymers. alfachemic.com While the specific mechanistic details of its role in this synthesis are not extensively elaborated in publicly available research, its function as an oxidizing agent is likely key. It can facilitate the oxidation of a manganese(II) precursor to form manganese dioxide (MnO₂) nanoparticles. These nanoparticles can then be incorporated into conducting polymer matrices to enhance their electrochemical properties, such as capacitance and catalytic activity, for applications in energy storage and sensing.

This compound is a potential precursor for the development of magnetic nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). nih.govmdpi.com These iron oxide nanoparticles have a wide array of applications in biomedicine, data storage, and environmental remediation due to their magnetic properties. mdpi.com

In the synthesis of magnetic nanoparticles, a source of iron ions is required. This compound can serve as this source, providing the Fe³⁺ ions that are then precipitated, typically in a controlled chemical environment, to form the iron oxide nanocrystals. While various iron salts are commonly used for this purpose, the p-toluenesulfonate anion may influence the particle size, morphology, and surface properties of the resulting nanoparticles.

Role in the Synthesis of Poly(thiophene phenylenes)

This compound plays a crucial role as an oxidant in the synthesis of poly(thiophene phenylenes) (PThP). sigmaaldrich.comalfachemic.com Polythiophenes are a class of conducting polymers with significant interest for applications in organic electronics, such as transistors, solar cells, and light-emitting diodes. wikipedia.org

The synthesis of PThP involves the oxidative polymerization of thiophene phenylene monomers. In this process, this compound acts as the oxidizing agent, initiating the polymerization by removing electrons from the monomer units. sigmaaldrich.com This leads to the formation of radical cations that then couple to form the polymer chains. The p-toluenesulfonate anion can also act as a dopant, which is essential for imparting electrical conductivity to the polymer. The choice of this specific oxidant can influence the reaction rate, polymer yield, and the properties of the final poly(thiophene phenylene) material. sigmaaldrich.com

Computational and Theoretical Chemistry Studies of Iron Iii P Toluenesulfonate Hexahydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and various electronic properties that govern chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netscielo.org.mx These parameters provide a quantitative framework for understanding the reactivity trends of molecules. researchgate.netchemrxiv.org The fundamental descriptors are derived using the following relationships, often within the framework of Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). chemrxiv.orgmdpi.com

| Global Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. It is half of the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

For Iron(III) p-toluenesulfonate, its known function as a strong oxidant suggests it has a high electron affinity (a low-lying LUMO) and a high electrophilicity index.

Charge transfer is fundamental to the function of Iron(III) p-toluenesulfonate as an oxidant. DFT studies on the oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) using Fe(Tos)₃ as the oxidant reveal the mechanism of this interaction. acs.org The initial and rate-determining step of the polymerization is the oxidation of an EDOT monomer to a radical cation. This process involves a charge transfer from the HOMO of the EDOT monomer to the LUMO of the iron(III) complex. acs.org

Spectroscopic and computational studies of other iron(III) complexes also highlight the presence of Ligand-to-Metal Charge Transfer (LMCT) bands, where electrons are excited from orbitals primarily located on the ligands to orbitals centered on the metal ion. nih.govmdpi.com In the case of Iron(III) p-toluenesulfonate, the interaction involves the transfer of an electron to the Fe(III) center, reducing it to Fe(II).

Molecular Dynamics Simulations for Polymer Aggregation and Morphology Influence

While Iron(III) p-toluenesulfonate hexahydrate initiates polymerization, its constituent p-toluenesulfonate (tosylate) anion becomes the counter-ion (dopant) for the resulting polymer, profoundly influencing its structure and properties. Molecular dynamics (MD) simulations have been extensively used to study the morphology of poly(3,4-ethylenedioxythiophene):tosylate (PEDOT:Tos) systems. nih.gov

Atomistic MD simulations show that PEDOT:Tos forms crystallite aggregates composed of 3-6 π-stacked polymer chains. nih.govresearchgate.net These crystallites are connected by interpenetrating chains, which form the percolative pathways necessary for charge transport. researchgate.net The tosylate counter-ions are found to be located either on top of the PEDOT chains or to the side of the crystalline aggregates. nih.gov Further computational models that transform these simulated morphologies into resistive networks have been developed to predict charge carrier mobility, showing that mobility increases with polymer chain length before reaching a plateau. aps.org These simulations demonstrate that it is the effective π-stacking, rather than long-range crystalline order, that is essential for high electrical performance. aps.org

| Finding from MD Simulations of PEDOT:Tos | Significance | Reference |

|---|---|---|

| Formation of crystallite aggregates of 3-6 π-stacked PEDOT chains. | These ordered domains are crucial for efficient charge transport. | nih.govresearchgate.net |

| Tosylate counter-ions are located on the top or side of the polymer chains. | The position of the dopant anion influences the packing and electronic properties of the polymer. | nih.gov |

| Crystallite size is dependent on water content. | Processing conditions (hydration level) can be tuned to control morphology. | researchgate.net |

| Mobility increases with chain length up to ~15 monomers and then plateaus. | Provides a theoretical basis for optimizing polymer synthesis for electronic applications. | aps.org |

| Effective π-stacking is more critical than long-range order for high mobility. | Directs focus for material design towards local molecular arrangement. | aps.org |

Prediction of Reactivity and Catalytic Pathways for this compound

Iron(III) p-toluenesulfonate is a versatile Lewis acid catalyst and oxidant used in various organic reactions, including acylations, the Biginelli reaction, and, most notably, oxidative polymerization. nih.govmdpi.comiwu.eduacs.org

Computational studies using DFT have been pivotal in elucidating the step-by-step mechanism of the oxidative polymerization of PEDOT using Fe(Tos)₃. acs.org A theoretical study by Movaghar et al. calculated the Gibbs free energy for the reaction pathway and confirmed that the conventional mechanism involves two main processes:

Oxidative Polymerization : The process begins with the oxidation of neutral EDOT monomers into radical cations by the Fe(III) center. This initial oxidation is the rate-determining step of the entire polymerization. This is followed by the coupling of two radical cations or the coupling of a radical cation with a growing neutral oligomer. acs.org

Doping : As the polymer chain grows, it is subsequently oxidized by additional Fe(III) ions, leading to a positively charged (doped) polymer backbone with tosylate anions acting as the charge-compensating counter-ions. acs.orgmdpi.com

The calculations showed that thermodynamically, there is no inherent limit to the length of the polymer chains, suggesting that factors like reactant diffusion limit the experimentally observed chain lengths of 10-20 monomer units. acs.org

Quantum Chemical Descriptors in Metal-Surface Adsorption Mechanisms

The study of how molecules adsorb onto surfaces is critical for catalysis and materials science. Quantum chemical descriptors, derived from DFT calculations, can be used to create predictive models for the adsorption of molecules on metal surfaces. researchgate.net These descriptors often include properties of the metal (e.g., number of d-electrons, surface energy, ionization potential) and the adsorbate (e.g., HOMO-LUMO gap, molecular volume). researchgate.net

There are no specific studies in the reviewed literature that apply this methodology to the adsorption of this compound onto a surface. However, related research illustrates the approach. For instance, DFT has been used to study the adsorption of Fe(III) ions on oxidized carbon nanoparticle surfaces. nih.gov These studies found that at low surface coverage, mononuclear Fe(III) was octahedrally coordinated to oxygen atoms of surface carboxylate groups. At higher concentrations, the formation of iron (oxy)hydroxide particles on the surface was observed, demonstrating that the chemical form of the adsorbed metal can change with surface loading. nih.gov Other DFT studies have computationally detailed the adsorption configurations and energies of small molecules like CO on various iron surfaces, providing fundamental insights into surface reactivity. acs.org These examples showcase the potential of computational methods to predict and understand the surface interactions of complex iron compounds.

Emerging Research Directions and Future Outlook for Iron Iii P Toluenesulfonate Hexahydrate

Synergistic Effects in Multi-Component Catalytic Systems

The exploration of Iron(III) p-toluenesulfonate hexahydrate in multi-component catalytic systems is a promising, yet nascent, field of research. While the compound has demonstrated significant efficacy as a standalone Lewis acid catalyst in various organic transformations, its potential to act in synergy with other catalysts is an area ripe for investigation. chemimpex.comacs.org Synergistic catalysis, where a combination of catalysts produces a result greater than the sum of its parts, can lead to novel reaction pathways, enhanced efficiency, and improved selectivity.

The Lewis acidic nature of the Fe(III) center in this compound can be strategically combined with other classes of catalysts. For instance, pairing it with a Brønsted acid could create a dual-acid system capable of activating different substrates or different functional groups within the same molecule. Similarly, combining it with a transition metal catalyst could facilitate tandem or cooperative reaction sequences, where the iron catalyst performs one step (e.g., activation of a carbonyl group) and the second metal catalyst performs another (e.g., a cross-coupling reaction).

Future research is expected to focus on designing and screening such multi-component systems. The goal will be to identify catalytic partners that exhibit positive synergistic effects with this compound for challenging chemical transformations.

Table 1: Potential Multi-Component Catalytic Systems Featuring this compound

| Catalyst Class 1 | Catalyst Class 2 | Potential Synergistic Application |

| Iron(III) p-toluenesulfonate (Lewis Acid) | Brønsted Acid (e.g., HCl, H₂SO₄) | One-pot deprotection and cyclization reactions |

| Iron(III) p-toluenesulfonate (Lewis Acid) | Organocatalyst (e.g., Proline) | Asymmetric tandem reactions |

| Iron(III) p-toluenesulfonate (Lewis Acid) | Redox Catalyst (e.g., TEMPO) | Aerobic oxidation reactions |

| Iron(III) p-toluenesulfonate (Lewis Acid) | Transition Metal Complex (e.g., Palladium) | Cooperative cross-coupling/functionalization |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the precise role of a catalyst during a chemical reaction is crucial for optimization and rational design. Advanced in-situ spectroscopic and diffraction techniques offer a window into the reaction mechanism as it happens, providing invaluable data on catalyst structure, active sites, and reaction intermediates. aspbs.com The application of these techniques to reactions catalyzed by this compound is a key emerging research direction. youtube.com

Techniques such as in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the formation and consumption of reactants, intermediates, and products in real-time. mt.comfau.eu For this compound, these methods could elucidate how substrates coordinate to the iron center and how the p-toluenesulfonate counter-ion influences the reaction.

More advanced methods like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are particularly powerful for probing the electronic state and local coordination environment of the iron atom under reaction conditions. uu.nl This would allow researchers to track changes in the oxidation state of the iron and identify the true catalytic species, which may differ from the starting precursor. Such detailed mechanistic knowledge is essential for improving catalyst performance and designing more efficient processes. nih.gov

Table 2: Applicability of In-Situ Techniques for Studying this compound Catalysis

| In-Situ Technique | Information Gained | Potential Research Focus |

| FTIR/Raman Spectroscopy | Identification of functional groups, reaction kinetics, detection of intermediates. | Monitoring the progress of acylation or Biginelli reactions. acs.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state of Fe, coordination number, bond distances. | Determining the active catalytic species and catalyst stability. uu.nl |

| X-ray Diffraction (XRD) | Crystalline phase of the catalyst, structural changes during reaction. | Investigating catalyst stability and potential phase transformations. |

| Mass Spectrometry | Identification of volatile intermediates and products. | Elucidating complex reaction networks and side reactions. |

Rational Design of Next-Generation Iron-Based Catalysts and Functional Materials

The principles of rational catalyst design, which involve the deliberate modification of a catalyst's structure to enhance its performance, are being increasingly applied to abundant metals like iron. rsc.orgrsc.org this compound serves as an excellent starting point or precursor for the synthesis of next-generation iron-based catalysts and materials due to its low cost, accessibility, and defined structure. nih.govresearchgate.net

One major avenue of research is the use of this compound as a precursor to create sophisticated functional materials. For example, it has been successfully used to synthesize Fe, N, and S-functionalized carbon electrocatalysts for the oxygen reduction reaction, a critical process in fuel cells. sigmaaldrich.comalfachemic.comsigmaaldrich.com It also serves as an effective oxidant for the polymerization of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in advanced electronic devices. nih.gov

Future work will likely focus on using computational modeling, such as Density Functional Theory (DFT), to predict how modifications to the ligand or support structure will impact catalytic activity. nih.gov By understanding the electronic and steric effects at play, researchers can rationally design new iron complexes derived from or inspired by this compound. This could involve replacing the tosylate anion with other ligands to tune the Lewis acidity and solubility or immobilizing the iron species on solid supports to create robust, recyclable heterogeneous catalysts. nih.govmdpi.com

Challenges and Opportunities in Scalable Synthesis and Industrial Application

The transition of a catalyst from laboratory-scale curiosity to industrial workhorse presents a distinct set of challenges and opportunities. For this compound, the pathway to broader industrial application involves optimizing its synthesis and addressing the practicalities of its use in large-scale processes.

Challenges:

Synthesis and Purity: While the compound is commercially available, developing clean, efficient, and low-cost synthesis methods remains important for industrial competitiveness. Patented methods focus on improving the reaction between an iron source and p-toluenesulfonic acid, aiming for high purity by eliminating residual ions like chlorides or nitrates, which can be detrimental in electronic applications. google.comgoogle.com

Homogeneous Nature: Like many Lewis acid catalysts, this compound is typically used in homogeneous catalysis. This presents challenges in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, hindering recyclability and increasing costs. mdpi.com

Industrial Hygiene: While considered less toxic than many alternatives, large-scale industrial processes involving any chemical require careful management of occupational exposures to dusts and solutions to ensure worker safety. nih.govaaqr.org

Opportunities:

Electronics Industry: A significant industrial application is its use as an oxidant and dopant in the production of conductive polymers, particularly PEDOT, for the manufacturing of solid-state capacitors. beili.com The demand for high-performance electronic components provides a strong market for high-purity grades of this compound.

Green Chemistry: this compound is an attractive "green" catalyst because it is based on the abundant and non-toxic element iron. chemimpex.com Its use is preferable to more toxic and corrosive catalysts like p-toluenesulfonic acid itself or certain heavy metal salts. acs.org It has proven effective in a range of reactions, including the synthesis of homoallyl ethers and the Biginelli reaction, under mild conditions. acs.orgiwu.edu

Heterogenization: A major opportunity lies in the development of heterogeneous catalysts derived from this compound. Immobilizing the iron species on solid supports like silica, polymers, or molecular sieves could solve the separation and recycling issues, making it a more viable option for continuous industrial processes. mdpi.com

Q & A

Basic Questions

Q. What is the role of Iron(III) p-toluenesulfonate hexahydrate in conducting polymer synthesis?

- Methodological Answer : It acts as a strong oxidant in the polymerization of conjugated polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). For example, during in situ polymerization, it oxidizes monomers while simultaneously doping the polymer backbone with tosylate counterions. Researchers typically dissolve the compound in polar solvents (e.g., ethanol or water) and mix it with monomers under controlled stirring to ensure uniform doping .

Q. How should researchers prepare this compound for moisture-sensitive reactions?

- Methodological Answer : Prior to use, the compound must be dried under vacuum at 75°C to remove hydration adducts. This step is critical for reactions requiring anhydrous conditions, such as coordination chemistry or electropolymerization. Post-drying, store it in a desiccator under inert gas (e.g., N₂) to prevent rehydration .

Q. What analytical techniques are standard for characterizing its effects in polymerization?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measures particle size changes in polymer colloids (e.g., PEDOT-Tos particles increasing from 62.7 nm to 273.7 nm with higher oxidant concentrations) .

- X-ray Diffraction (XRD) : Determines crystallinity and structural changes in synthesized metal complexes .

- Titration : Quantifies oxidation levels by analyzing the thiophene-to-tosylate ratio .

Advanced Research Questions

Q. How does varying the oxidant concentration affect the physicochemical properties of PEDOT-Tos?

- Methodological Answer : Increasing the concentration of this compound elevates the oxidation level of PEDOT (from 9.5% to 18.9% thiophene-to-tosylate ratio) and enlarges polymer particle size due to accelerated polymerization kinetics. To optimize conductivity, researchers should conduct controlled experiments with oxidant-to-monomer molar ratios between 1:1 and 3:1, validated via UV-Vis spectroscopy and electrical impedance spectroscopy .

Q. How do ligand choice and reaction conditions influence the synthesis of iron(III) complexes with this compound?

- Methodological Answer : The charge and stability of iron complexes depend on ligand protonation states. For example:

- In aqueous reactions, thiosemicarbazone ligands remain singly deprotonated, yielding +1 charged complexes.

- In ethanol, uncharged ligands produce +3 charged complexes.

Adjusting pH and selecting ligands with electron-withdrawing substituents (e.g., -NO₂) enhances complex stability, as verified by cyclic voltammetry and single-crystal XRD .

Q. How can researchers resolve contradictions in oxidation efficiency when using this compound across different solvents?

- Methodological Answer : Solvent polarity and hydration effects significantly impact oxidant activity. For instance:

- In polar aprotic solvents (e.g., acetonitrile), the compound exhibits higher oxidative capacity due to reduced hydration shell interference.

- In aqueous systems, hydration adducts may reduce effective Fe³⁺ concentration.

Mitigate discrepancies by pre-drying the compound and characterizing solvent interactions via Raman spectroscopy or Karl Fischer titration .

Q. What is the comparative efficacy of this compound vs. other iron salts (e.g., FeCl₃) in electrocatalyst synthesis?

- Methodological Answer : Unlike FeCl₃, which introduces chloride ions that can corrode electrodes, Iron(III) p-toluenesulfonate provides non-corrosive tosylate dopants. In Fe/N/S-C electrocatalysts for oxygen reduction reactions (ORR), it enhances nitrogen doping efficiency by 22% compared to FeCl₃, as quantified by XPS and rotating disk electrode (RDE) analysis. Researchers should prioritize its use in systems requiring stable dopant anions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.